![molecular formula C12H9NO2 B169793 2-(Pyridin-4-yl)benzoic acid CAS No. 133362-99-9](/img/structure/B169793.png)
2-(Pyridin-4-yl)benzoic acid
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Overview
Description
2-(Pyridin-4-yl)benzoic acid is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The compound is also known by other names such as 2-Pyridin-4-ylbenzoic acid, 2-(4-pyridyl)benzoic acid, and Benzoic acid, 2-(4-pyridinyl)- .
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)benzoic acid has been reported in several studies . For example, one study reported the in situ synthesis of the compound using thermogravimetric analysis (TGA) and single-crystal and powder X-ray diffraction analyses .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-yl)benzoic acid includes a benzoic acid group attached to a pyridine ring . The InChI string for the compound is InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) .Physical And Chemical Properties Analysis
2-(Pyridin-4-yl)benzoic acid has a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 199.063328530 g/mol .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
2-(Pyridin-4-yl)benzoic acid: is used in the design of donor-π-acceptor dyes for DSSCs. These dyes, with pyridine derivatives as donor groups, show promise due to their high light harvesting efficiency and good photovoltaic performance . The structural modification of these dyes can significantly affect their spectral properties and, consequently, the efficiency of DSSCs .
Metal–Organic Frameworks (MOFs)
This compound serves as a flexible ligand in the synthesis of MOFs. MOFs with 2-(Pyridin-4-yl)benzoic acid have been synthesized and show potential for various applications due to their unique structural properties . These frameworks can be used for gas storage, separation, and catalysis.
Insecticidal Activity
Derivatives of 2-(Pyridin-4-yl)benzoic acid have been studied for their insecticidal properties. The research indicates that certain benzamides substituted with pyridine-linked 1,2,4-triazole moieties exhibit significant insecticidal activity . This opens up possibilities for developing new insecticides.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridyl compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyridyl compounds can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, potentially leading to changes in cellular processes.
Biochemical Pathways
It is known that pyridyl compounds can influence a variety of biological processes . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
It is known that pyridyl compounds can have a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
It is known that the compound’s action could potentially be influenced by factors such as ph and temperature .
properties
IUPAC Name |
2-pyridin-4-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBBCPCJHBRDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478174 |
Source
|
Record name | 2-(Pyridin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)benzoic acid | |
CAS RN |
133362-99-9 |
Source
|
Record name | 2-(Pyridin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pyridin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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